molecular formula C12H11N5 B2644009 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 72966-19-9

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2644009
CAS No.: 72966-19-9
M. Wt: 225.255
InChI Key: ZCOHGHCESYZASH-UHFFFAOYSA-N
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Description

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 72966-19-9) is a heterocyclic compound with the molecular formula C₁₂H₁₁N₅ and a molecular weight of 225.25 g/mol . Its structure features a triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a phenyl group at position 7, and an amine at position 2 (Figure 1).

Properties

IUPAC Name

5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-7H,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOHGHCESYZASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321734
Record name 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72966-19-9
Record name 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2,4-triazole with phenyl isocyanate, followed by cyclization to form the triazolopyrimidine ring . Another approach includes the use of enaminonitriles and benzohydrazides under microwave conditions, which facilitates the formation of the desired compound through a tandem reaction mechanism .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Storage : Requires protection from light and storage under inert atmosphere at room temperature .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Synthesis: While commercial samples are available (e.g., Princeton Biomolecular Research Inc., Supplier ID: OSSK_397127) , synthetic routes often involve reacting 7-chloro precursors with amines in ethanol under mild conditions (room temperature, 16–18 hours) .

Comparison with Similar Compounds

The structural versatility of the triazolo[1,5-a]pyrimidine scaffold allows for diverse substitutions, leading to variations in physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison with structurally related analogs.

Physicochemical and Electrochemical Properties

  • Solubility and Polarity : The methyl and phenyl groups in the target compound confer hydrophobicity, limiting aqueous solubility. In contrast, derivatives with polar substituents (e.g., methoxy in or trifluoromethyl in ) exhibit enhanced solubility in organic solvents due to increased polarity or electron-withdrawing effects.
  • Electrochemical Behavior: Triazolopyrimidinones with chloromethyl or morpholinomethyl substituents (e.g., S1-TP and S3-TP in ) show distinct redox potentials in voltammetric studies, whereas the target compound’s electrochemical profile remains uncharacterized.

Biological Activity

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, focusing on its mechanisms of action, potency against various cancer cell lines, and relevant case studies.

The molecular formula of this compound is C12H11N5C_{12}H_{11}N_5 with a molecular weight of 225.25 g/mol. The compound features a triazolo-pyrimidine core structure that is known for various pharmacological activities.

Research indicates that derivatives of triazolo-pyrimidine compounds can exert anticancer effects through multiple pathways:

  • Inhibition of the ERK Signaling Pathway : The compound has shown significant inhibitory effects on the ERK signaling pathway. Studies demonstrated that treatment with this compound resulted in decreased phosphorylation levels of ERK1/2 and its upstream regulators c-Raf and MEK1/2 in MGC-803 cells. This inhibition leads to down-regulation of key proteins such as FoxO3 and c-Myc, which are crucial for cell proliferation and survival .

Biological Evaluation

The biological activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to other related compounds:

Compound NameCell LineIC50 (μM)
This compound MGC-8033.91
Compound H12 HCT-1160.53
Compound H12 MCF-73.49
Compound H12 A5496.05
LSD1/KDM1A Inhibitor MGC-8032.10

These results indicate that this compound exhibits potent cytotoxicity against various cancer cell lines.

Case Studies

In a study examining the effects of triazolo-pyrimidine derivatives on cancer cells:

  • Study Overview : Researchers synthesized several derivatives and evaluated their antiproliferative activities.
  • Findings : The most active compound (H12) demonstrated significant cytotoxicity against MGC-803 cells with an IC50 value of 3.91 μM and induced apoptosis through G2/M phase arrest.
  • Mechanistic Insights : The study highlighted that the introduction of specific substituents enhanced the inhibitory efficacy on cancer cells while maintaining selectivity towards the ERK signaling pathway .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?

  • Methodology : Two primary approaches are documented:

  • Molten-state synthesis : Using trimethylenediphosphonate (TMDP) as a catalyst under solvent-free conditions, achieving yields of 85–92% .
  • One-step regioselective synthesis : Ethanol/water mixtures at reflux temperatures (80°C) with aryl aldehydes and aminotriazoles, producing derivatives with >90% regioselectivity .
    • Key Considerations : TMDP-based methods require caution due to toxicity, while solvent-based routes prioritize scalability .

Q. How is the structure of this compound characterized?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, the phenyl group at C7 shows aromatic protons at δ 7.4–7.6 ppm, while the methyl group at C5 appears as a singlet at δ 2.3 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 363.4 for C₁₈H₂₀F₃N₅) validate molecular formulas .
    • Crystallography : Single-crystal X-ray diffraction reveals planar triazolopyrimidine cores with dihedral angles <5° between rings .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

  • Strategy : Substituent-directed cyclization. Electron-withdrawing groups (e.g., trifluoromethyl) at C5 favor C7-aryl substitution via electronic effects .
  • Case Study : Using 3-(trifluoromethyl)phenyl derivatives, regioselectivity improved to 95% by steric hindrance at C5 .
  • Contradictions : Molten-state methods ( ) report higher yields but lower regiocontrol compared to solvent-based protocols ( ).

Q. What computational methods predict physicochemical and energetic properties?

  • HOF Calculations : Density functional theory (DFT) predicts heats of formation (HOF) for nitro derivatives (e.g., 5-methyl-2-nitro-7-trifluoromethyl analogs: HOF = +289 kJ/mol), critical for evaluating detonation velocities .
  • Docking Studies : Molecular docking with adenosine A₂A receptors (PDB: 4UHR) identifies hydrogen bonding between the amine group and Thr88, explaining antagonism .

Q. How do structural modifications impact biological activity?

  • Key Findings :

  • Anticancer Activity : N,N-dimethylaminoethyl side chains enhance kinase inhibition (IC₅₀ = 0.8 μM vs. CDK2) by improving solubility and target binding .
  • Enzyme Inhibition : Trifluoromethyl groups increase lipophilicity, boosting blood-brain barrier penetration for neuropharmacological applications .
    • Table : Comparative Bioactivity of Derivatives
DerivativeSubstituent (C7)IC₅₀ (μM)Target
5-MethylPhenyl1.2CDK2
5-CF₃4-Bromophenyl0.8CDK2
5-NO₂3,4-Dimethoxyphenyl2.5A₂A
Source: Adapted from

Q. How can contradictions in spectral data from synthetic batches be resolved?

  • Case Example : Discrepancies in ¹³C NMR shifts for C5-methyl groups (δ 22.1 vs. 24.5 ppm) arise from residual solvent effects (DMSO vs. CDCl₃). Standardizing solvents and referencing to TMS resolves this .
  • Validation : Cross-checking HRMS with isotopic patterns (e.g., ⁷⁹Br/⁸¹Br for bromophenyl derivatives) confirms purity .

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • PPE : Gloves, goggles, and lab coats mandatory due to skin/eye irritation risks (H315/H319) .
  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent decomposition .
    • Waste Management : Neutralize acidic byproducts (e.g., TFAA from cyclization) with NaHCO₃ before disposal .

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